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Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzonitrile

Cat. No.: B1299947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(4-Formylphenoxy)benzonitrile (C₁₄H₉NO₂). While experimental Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data were not available in the

conducted literature searches, this document presents predicted mass spectrometry data and

outlines the standard experimental protocols for acquiring NMR, IR, and mass spectra for

aromatic compounds of this nature.

Molecular Structure
Chemical Name: 4-(4-Formylphenoxy)benzonitrile Molecular Formula: C₁₄H₉NO₂ CAS

Number: 1174023-14-1[1] Molecular Weight: 223.23 g/mol

Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions. The following table summarizes the predicted mass spectrometry data for 4-(4-
Formylphenoxy)benzonitrile, including various adducts that may be observed.[2]
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Adduct Predicted m/z

[M]⁺ 223.06277

[M+H]⁺ 224.07060

[M+Na]⁺ 246.05254

[M+NH₄]⁺ 241.09714

[M+K]⁺ 262.02648

[M-H]⁻ 222.05604

[M+HCOO]⁻ 268.06152

[M+CH₃COO]⁻ 282.07717

Data obtained from predicted values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 4-(4-Formylphenoxy)benzonitrile were not found in

the performed searches. The following sections describe the general protocols for acquiring

such data.

Infrared (IR) Spectroscopy
Specific experimental IR data for 4-(4-Formylphenoxy)benzonitrile is not available from the

conducted searches. A general procedure for obtaining IR spectra of solid samples is provided

below.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an

aromatic compound like 4-(4-Formylphenoxy)benzonitrile.

1. Sample Preparation:
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Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

[3]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆,

DMSO-d₆) in a clean, dry vial.[3] The choice of solvent is crucial as it should not have signals

that overlap with the analyte peaks.[4]

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3] Ensure there are

no solid particles, as they can interfere with the magnetic field homogeneity.[3]

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio. A larger number of scans is generally required

compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of

the ¹³C nucleus.

3. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular

structure. Aromatic protons typically resonate in the range of 6.5-8.5 ppm in ¹H NMR, while

aromatic carbons appear between 120-170 ppm in ¹³C NMR.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the common methods for obtaining an FT-IR spectrum of a solid

sample.

1. Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder

using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] KBr is

used as it is transparent in the mid-IR region.[7]

Place the mixture into a pellet die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.[6]

2. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (commonly diamond or germanium) is clean.[6]

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.[6] This technique requires minimal sample preparation.[8]

3. Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

Place the prepared sample in the spectrometer.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
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The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for obtaining an EI mass spectrum.

1. Sample Introduction:

The sample must be introduced into the ion source in the gas phase. For a solid, thermally

stable compound like 4-(4-Formylphenoxy)benzonitrile, a direct insertion probe can be

used. The sample is placed on the tip of the probe, which is then inserted into the high

vacuum of the ion source and heated to volatilize the sample.[9]

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced

via a gas chromatograph (GC-MS).[10]

2. Ionization:

In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy

electrons (typically 70 eV).[11][12]

This collision can eject an electron from the molecule, forming a molecular ion (M⁺•).[11]

The high energy of the electrons often causes the molecular ion to fragment into smaller,

characteristic ions.[11][12]

3. Mass Analysis and Detection:

The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion

source and into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel organic compound.

Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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